CBT-1 Exhibits Dual P-gp and MRP1 Inhibition, Unlike Tariquidar, Zosuquidar, or Elacridar
CBT-1 is a dual inhibitor of both P-gp (ABCB1) and MRP1 (ABCC1) transporters, whereas third-generation inhibitors tariquidar, zosuquidar, and elacridar are selective for P-gp alone [1]. In MRP1-overexpressing cells, CBT-1 at 10 μM completely inhibits MRP1-mediated calcein transport, a function not observed with tariquidar or other third-generation agents [1]. This dual inhibition profile is critical for cancers co-expressing both transporters, which occurs frequently in clinical tumor specimens [1].
| Evidence Dimension | MRP1 (ABCC1) transport inhibition |
|---|---|
| Target Compound Data | 10 μM CBT-1 completely inhibits MRP1-mediated calcein transport |
| Comparator Or Baseline | Tariquidar, zosuquidar, and elacridar: no significant MRP1 inhibition at equivalent or higher concentrations |
| Quantified Difference | CBT-1 inhibits MRP1; third-generation comparators do not |
| Conditions | MRP1-overexpressing cell line; calcein transport assay |
Why This Matters
This matters for scientific selection because MRP1-mediated resistance is clinically relevant and co-occurs with P-gp, making CBT-1 uniquely suitable for tumors expressing both transporters.
- [1] Robey, R. W., Shukla, S., Finley, E. M., Oldham, R. K., Barnett, D., Ambudkar, S. V., Fojo, T., & Bates, S. E. (2008). Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1®. Biochemical Pharmacology, 75(6), 1302–1312. https://doi.org/10.1016/j.bcp.2007.12.001 View Source
